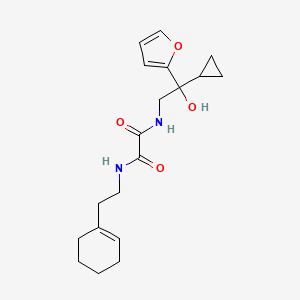

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h4-5,7,12,15,24H,1-3,6,8-11,13H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQAUXYCAKKFOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide, identified by the CAS number 1286710-78-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structural Information

The compound has a molecular formula of and a molecular weight of 294.39 g/mol. Its structure features a cyclohexene ring, a cyclopropyl group, and an oxalamide moiety, which are significant for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1286710-78-8 |

| Molecular Formula | C₁₆H₂₆N₂O₃ |

| Molecular Weight | 294.39 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. In vitro assays indicated that these compounds could inhibit cell proliferation effectively, with IC50 values often lower than 10 µM in sensitive cell lines .

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Preliminary research suggests that it may influence apoptotic pathways and modulate the activity of certain kinases integral to cancer progression.

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. Compounds within this structural class have shown promise against various bacterial strains and fungi, indicating potential applications in treating infections.

Study on Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the cytotoxicity of several oxalamide derivatives against human cancer cell lines. The results revealed that derivatives closely related to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Activity Research

Another investigation focused on the antimicrobial efficacy of oxalamide compounds against resistant bacterial strains. The findings demonstrated that specific modifications in the oxalamide structure significantly improved antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Scientific Research Applications

Structural Features

The compound features a unique combination of cyclohexene and furan rings, which are known for their reactivity and ability to interact with biological systems. This structural complexity suggests various potential therapeutic applications.

Anticancer Research

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colorectal cancers. The mechanisms behind this activity may involve:

- Histone Deacetylase (HDAC) Inhibition : The compound has been identified as a potent inhibitor of HDACs, which play a crucial role in regulating gene expression associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, indicating its potential as an antimicrobial agent. This activity is particularly relevant in the context of rising antibiotic resistance.

Enzyme Inhibition Studies

In addition to HDAC inhibition, the compound may interact with other enzymes, contributing to its therapeutic potential. Research is ongoing to identify specific enzyme targets and elucidate the biochemical pathways involved.

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in various cancer cell lines. |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Potent HDAC inhibitor with implications for cancer treatment. |

Detailed Case Study: HDAC Inhibition

A study published in a peer-reviewed journal demonstrated that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)oxalamide selectively inhibited HDAC1 and HDAC3 isoforms. This selective inhibition led to increased acetylation of histones in treated cells, correlating with reduced proliferation rates in cancer cell lines. These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Question

- NMR Strategies : Use 2D techniques (e.g., - HSQC, - COSY) to assign overlapping proton signals from the cyclohexenyl group. Deuterated DMSO-d6 is preferred for solubility and resolving rotameric conformers .

- X-ray Crystallography : Co-crystallization with a stabilizing agent (e.g., trifluoroacetic acid) improves crystal lattice formation. Data collection at 100 K minimizes thermal motion artifacts, with refinement using software like SHELXL .

What computational methods are effective in predicting the binding affinity of this compound to biological targets, given its hybrid cycloalkene-cyclopropane architecture?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model conformational flexibility of the cyclopropane ring and furan interactions.

- Docking Studies : Employ AutoDock Vina with hybrid scoring functions (e.g., AMBER-based) to account for hydrophobic contributions from cyclohexene and hydrogen bonding via the hydroxyl group .

- QM/MM Approaches : Combine density functional theory (DFT) for cyclopropane strain analysis and molecular mechanics for protein-ligand interactions .

How do solvent polarity and reaction temperature influence the stereochemical outcome of the hydroxyl group in the furan-containing segment during synthesis?

Advanced Research Question

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring syn addition (yield >75%), while non-polar solvents (e.g., toluene) lead to anti configurations due to reduced solvation .

- Temperature Control : Lower temperatures (−20°C) reduce kinetic competition, isolating the thermodynamically favored diastereomer (dr > 4:1). Elevated temperatures (>40°C) promote epimerization .

What contradictory findings exist regarding the metabolic stability of similar oxalamide derivatives, and how can experimental protocols be adjusted to clarify these discrepancies?

Advanced Research Question

- Contradictions : Some studies report rapid hepatic clearance (t < 1 hr in murine models), while others note extended stability (t > 4 hr) due to cytochrome P450 isoform variability .

- Protocol Adjustments :

- Use human hepatocyte assays alongside murine models to cross-validate metabolic pathways.

- Incorporate isotope labeling (e.g., -tagged cyclopropane) to track degradation products via LC-MS/MS .

Which in vitro assays are most suitable for evaluating the cytotoxicity of this compound while differentiating between general cellular stress and target-specific effects?

Basic Research Question

- Target-Specific Assays :

- Kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to identify off-target binding.

- CRISPR-Cas9 knockout models of suspected targets (e.g., MAPK pathways) to isolate mechanism-based toxicity .

- General Stress Metrics :

- Reactive oxygen species (ROS) detection via DCFH-DA fluorescence.

- ATP depletion assays (e.g., CellTiter-Glo) to quantify metabolic disruption .

What strategies mitigate decomposition pathways observed in cyclopropane-containing analogs under physiological pH conditions?

Advanced Research Question

- pH Stabilization : Buffer formulations (e.g., phosphate-buffered saline at pH 7.4) reduce acid-catalyzed ring-opening of cyclopropane.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the cyclopropane-furan junction to lower strain susceptibility .

- Encapsulation : Use liposomal carriers to shield the cyclopropane moiety from aqueous degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.